3-(Perfluoroethoxy)aniline hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perfluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H7ClF5NO and a molecular weight of 263.59 g/mol . It is characterized by the presence of a perfluoroethoxy group attached to an aniline ring, which is further combined with hydrochloric acid to form the hydrochloride salt. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(Perfluoroethoxy)aniline hydrochloride typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form nitroaniline. This is achieved by reacting aniline with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitroaniline: The nitro group in nitroaniline is then reduced to an amino group, forming 3-(Perfluoroethoxy)aniline. This reduction can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: Finally, 3-(Perfluoroethoxy)aniline is reacted with hydrochloric acid to form 3-(Perfluoroethoxy)aniline hydrochloride
Analyse Chemischer Reaktionen
3-(Perfluoroethoxy)aniline hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The aromatic ring in 3-(Perfluoroethoxy)aniline hydrochloride can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Perfluoroethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems and to develop new bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic applications, including its use in drug development and as a building block for designing new pharmaceuticals.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 3-(Perfluoroethoxy)aniline hydrochloride involves its interaction with various molecular targets and pathways. The perfluoroethoxy group imparts unique electronic properties to the molecule, which can influence its reactivity and interactions with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems .
Vergleich Mit ähnlichen Verbindungen
3-(Perfluoroethoxy)aniline hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a perfluoroethoxy group, resulting in different electronic and steric properties.
4-(Perfluoroethoxy)aniline: The position of the perfluoroethoxy group on the aromatic ring is different, which can affect the compound’s reactivity and interactions.
3-(Perfluorobutoxy)aniline: This compound has a longer perfluoroalkoxy chain, which can influence its solubility and chemical behavior .
The uniqueness of 3-(Perfluoroethoxy)aniline hydrochloride lies in its specific combination of functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H7ClF5NO |
---|---|
Molekulargewicht |
263.59 g/mol |
IUPAC-Name |
3-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6;/h1-4H,14H2;1H |
InChI-Schlüssel |
YBSOBBGPGMSHTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.